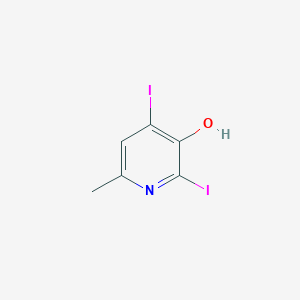

2,4-Diiodo-3-hydroxy-6-methylpyridine

Description

Overview of Halogenated Hydroxypyridine Derivatives in Contemporary Organic Synthesis

Halogenated hydroxypyridine derivatives are a class of compounds that have garnered considerable attention in organic synthesis. The presence of both a hydroxyl (-OH) group, which is a strong activating group and a hydrogen bond donor, and one or more halogen atoms on the pyridine (B92270) ring imparts a unique chemical personality to these molecules. The hydroxyl group often directs the position of incoming electrophiles, while the halogen atoms can serve as versatile handles for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This dual functionality allows for the sequential and regioselective construction of complex molecular architectures.

The halogenation of hydroxypyridines themselves is a fundamental transformation. The reaction's course and the resulting product distribution are highly dependent on the reaction conditions and the position of the hydroxyl group on the pyridine ring. thieme-connect.com For instance, the halogenation of 3-hydroxypyridines can lead to a variety of mono- and di-halogenated products. thieme-connect.com The use of reagents like N-bromosuccinimide (NBS) allows for regioselective mono- and di-halogenations of activated pyridines, including those with hydroxyl and amino groups. researchgate.net In some cases, harsh conditions involving phosphorus oxyhalides at high temperatures and pressures are required, particularly for dihydroxypyridines. google.com These halogenated intermediates are crucial building blocks, enabling chemists to introduce new functional groups and build molecular complexity. chemrxiv.org

Significance of the Pyridine Core as a Versatile Heterocyclic Scaffold

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern chemistry. Its unique properties, including its moderate basicity, aromaticity, and ability to engage in a wide range of chemical transformations, make it a privileged scaffold in drug discovery and materials science. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a coordination site for metal ions, which is crucial for biological activity.

The pyridine motif is found in a vast number of pharmaceuticals and natural products. The ability to functionalize the pyridine ring at its various positions allows for the fine-tuning of a molecule's steric and electronic properties, which is essential for optimizing its interaction with biological targets. Methods that allow for the direct and selective functionalization of the pyridine scaffold are therefore in high demand. chemrxiv.org The installation of halogen atoms is a key strategy in this regard, as it opens up a gateway for diversification and the synthesis of novel compounds with potentially valuable properties.

Research Rationale and Unique Structural Features of 2,4-Diiodo-3-hydroxy-6-methylpyridine

While extensive research exists for various halogenated hydroxypyridines, specific studies focusing on this compound are not widely reported in publicly available literature. However, we can infer its research rationale and structural significance by examining its constituent parts and related analogues.

The parent molecule, 3-hydroxy-6-methylpyridine, is an activated pyridine derivative. The hydroxyl group at the 3-position and the methyl group at the 6-position both influence the electronic properties of the ring. The iodination of this scaffold to introduce two iodine atoms at the 2- and 4-positions would result in a highly functionalized and sterically crowded molecule. The rationale for synthesizing such a compound would likely be to create a versatile building block for more complex structures. The two iodine atoms, being at ortho and para positions relative to the activating hydroxyl group, could exhibit differential reactivity, potentially allowing for selective sequential functionalization.

The structural features of this compound would be notable. The presence of two large iodine atoms flanking the hydroxyl group would create significant steric hindrance, which could influence the conformation of the molecule and the reactivity of the hydroxyl group. Furthermore, the strong electron-withdrawing inductive effect of the two iodine atoms would significantly decrease the basicity of the pyridine nitrogen and alter the electron density distribution across the ring. These features could make it a unique precursor in synthetic chemistry, provided a viable synthetic route can be established.

To provide context, the properties of the parent compound and a related mono-iodinated isomer are presented below. The data for this compound is not available from the searched sources, highlighting a gap in the current chemical literature.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Physical State | Melting Point (°C) |

|---|---|---|---|---|

| 3-Hydroxy-6-methylpyridine | C6H7NO | 109.13 | Solid | 168-171 |

| 3-Hydroxy-2-iodo-6-methylpyridine (B185291) | C6H6INO | 235.02 | Light yellow to yellow powder | 197-199 sigmaaldrich.com |

| This compound | C6H5I2NO | 360.92 (Calculated) | Data not available | Data not available |

The synthesis of this compound would likely proceed from 3-hydroxy-6-methylpyridine via an electrophilic iodination reaction. The hydroxyl group would direct the incoming iodine atoms to the ortho (2 and 6) and para (4) positions. Given that the 6-position is already occupied by a methyl group, iodination would be expected to occur at the 2- and 4-positions. However, controlling the reaction to achieve di-iodination without side products could be challenging.

Structure

3D Structure

Properties

IUPAC Name |

2,4-diiodo-6-methylpyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5I2NO/c1-3-2-4(7)5(10)6(8)9-3/h2,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DABSESGTIATYAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)I)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5I2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00698168 | |

| Record name | 2,4-Diiodo-6-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00698168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934965-62-5 | |

| Record name | 2,4-Diiodo-6-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00698168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4 Diiodo 3 Hydroxy 6 Methylpyridine

Strategies for Regioselective Functionalization of Pyridine (B92270) Rings

Achieving the desired 2,4-diiodo substitution pattern on a 3-hydroxy-6-methylpyridine framework requires overcoming the inherent reactivity patterns of the pyridine ring. The electronic nature of the substituents (hydroxyl and methyl groups) and the pyridine nitrogen itself directs the regiochemical outcome of electrophilic and metal-mediated reactions.

Direct C-H iodination of pyridine and its derivatives is a primary method for introducing iodine atoms onto the ring. Radical-based iodination protocols have been developed for a variety of nitrogen-containing heterocycles, including pyridines and pyridones. rsc.orgnih.gov These reactions can lead to iodination at the C3 and C5 positions. For a 3-hydroxy-6-methylpyridine starting material, the directing effects of the hydroxyl and methyl groups would significantly influence the positions of iodination.

A patent for the synthesis of the related compound 3,5-diiodo-4-hydroxypyridine describes a method using 4-hydroxypyridine (B47283) as the starting material. google.com In this process, an in-situ generation of iodine is achieved through the slow oxidation of sodium iodide by a mixture of sodium chlorite (B76162) and sodium hypochlorite. google.com This approach highlights that direct di-iodination of hydroxypyridines is a viable strategy.

The electrophilic iodination of pyrimidines, another class of nitrogenous heterocycles, has been achieved under solvent-free mechanochemical conditions using iodine and silver nitrate (B79036). nih.gov This environmentally conscious approach could potentially be adapted for the iodination of hydroxypyridines.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. chemicalbook.comcore.ac.uk This method involves the deprotonation at a position ortho to a directing metalation group (DMG) by an organolithium reagent. The hydroxyl group in 3-hydroxy-6-methylpyridine can act as a DMG, directing metalation to the C2 and C4 positions. Subsequent quenching of the resulting lithiated species with an iodine electrophile (e.g., I₂) would introduce iodine at these positions.

Halogen-metal exchange reactions offer another route to regioselectively functionalized pyridines. For instance, iodo- or bromopyridine N-oxides can be readily magnesiated using reagents like i-PrMgCl·LiCl. uni.luuni.lusynquestlabs.com This allows for the introduction of a magnesium-based functional group at a specific position, which can then be further reacted. While this specific example involves pyridine N-oxides, the principle of halogen-metal exchange is broadly applicable. Starting with a monohalogenated 3-hydroxy-6-methylpyridine, such as 2-bromo-6-methylpyridin-3-ol, a halogen-magnesium exchange followed by iodination could be a feasible route to introduce the second iodine atom. synquestlabs.comsigmaaldrich.comnih.gov

Given the challenges of achieving the desired regioselectivity in a single step, multi-step syntheses starting from pre-functionalized pyridines are a common and often necessary strategy.

Commercially available or readily synthesized pyridinols and dihydroxypyridines serve as versatile starting materials. For example, 2,4-dihydroxy-6-methylpyridine could potentially be a precursor. chemicalbook.com A synthetic route could involve the selective conversion of the hydroxyl groups to leaving groups, followed by nucleophilic substitution with iodide, or through a series of protection, halogenation, and deprotection steps. The synthesis of related 3-[(alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones from 4-hydroxy-6-methyl-2H-pyran-2-one demonstrates the construction of functionalized pyridinone rings. nih.gov

The availability of monohalogenated precursors such as 3-hydroxy-2-iodo-6-methylpyridine (B185291) and 2-bromo-3-hydroxy-6-methylpyridine provides a more direct entry point. sigmaaldrich.comnih.govrsc.org Starting from 3-hydroxy-2-iodo-6-methylpyridine, a second iodination step would need to be directed to the C4 position. This could potentially be achieved through electrophilic iodination, where the existing substituents would direct the incoming electrophile.

A novel and efficient method for the C3-selective hydroxylation of pyridines involves the photochemical valence isomerization of pyridine N-oxides. rsc.orggoogle.comsigmaaldrich.com This metal-free transformation is operationally simple and tolerates a diverse array of functional groups. While this method is primarily for introducing a hydroxyl group, it highlights the utility of photochemical methods in pyridine chemistry. In the context of synthesizing the target molecule, a suitably substituted pyridine N-oxide could potentially be a key intermediate in a longer synthetic route where the hydroxyl group is introduced at a later stage.

Multi-step Synthetic Routes from Precursors

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The success of any synthetic strategy hinges on the careful optimization of reaction conditions. Key parameters that influence the yield and selectivity of the iodination and functionalization of pyridines include the choice of solvent, temperature, catalyst, and the nature of the iodinating agent.

For direct iodination reactions, the choice of the iodinating reagent and any additives is critical. For instance, in the synthesis of 3,5-diiodo-4-hydroxypyridine, the slow, in-situ generation of iodine was found to be crucial for good selectivity. google.com In the iodination of pyrimidines, the molar ratio of the silver nitrate activator to the substrate was a key parameter to optimize for maximizing the yield. nih.gov

In metal-mediated reactions such as DoM and halogen-metal exchange, the choice of the organometallic reagent, solvent, and temperature are paramount. The use of additives like TMEDA (tetramethylethylenediamine) can enhance the reactivity of organolithium bases in DoM. For halogen-magnesium exchange reactions, the use of "turbo-Grignard" reagents like i-PrMgCl·LiCl has been shown to significantly improve reaction rates and efficiency. nih.gov

The following table summarizes hypothetical reaction conditions that could be optimized for the synthesis of 2,4-diiodo-3-hydroxy-6-methylpyridine based on related literature.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale |

| Starting Material | 3-Hydroxy-6-methylpyridine | 3-Hydroxy-2-iodo-6-methylpyridine | 2-Bromo-3-hydroxy-6-methylpyridine | Exploring direct di-iodination vs. stepwise halogenation. |

| Iodinating Agent | I₂ / NaIO₃ | N-Iodosuccinimide (NIS) | I₂ | Varying the reactivity of the iodine source. |

| Solvent | Acetic Acid | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Polarity and coordinating ability of the solvent can influence reaction outcome. |

| Catalyst/Activator | H₂SO₄ (catalytic) | Silver Triflate (AgOTf) | n-BuLi (for DoM) | Acid catalysis, Lewis acid activation, or metal-mediated C-H activation. |

| Temperature | Room Temperature | 0 °C to Room Temperature | -78 °C to Room Temperature | Controlling reaction kinetics and preventing side reactions. |

| Reaction Time | 2-24 hours | 1-12 hours | 1-4 hours | Ensuring complete conversion while minimizing degradation. |

By systematically varying these parameters, a synthetic chemist can identify the optimal conditions to maximize the yield and regioselectivity for the formation of this compound.

Advanced Purification and Isolation Techniques for Diiodopyridines

The purification and isolation of the target compound, this compound, from the reaction mixture is a critical step to obtain a product of high purity. The crude product will likely contain unreacted starting material (3-hydroxy-2-iodo-6-methylpyridine), the desired di-iodinated product, and potentially other by-products. Given the similar chemical nature of these compounds, advanced chromatographic techniques are often necessary for effective separation.

Flash Chromatography is a commonly employed technique for the purification of substituted pyridines. chemicalbook.comsharingtechcn.com This method utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase of an appropriate solvent system. The choice of eluent is crucial for achieving good separation. A gradient of solvents, for example, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is often used. The polarity of the eluent is gradually increased to elute compounds with increasing polarity from the column.

For potentially sensitive compounds like iodoaziridines, a preliminary assessment of the compound's stability to various stationary phases can be conducted. google.com This involves exposing the crude product mixture to slurries of different stationary phases (e.g., silica gel, alumina) and analyzing the recovered material by NMR spectroscopy to quantify any degradation. google.com This allows for the selection of the optimal stationary phase that minimizes product loss during purification. google.com

Recrystallization can be an effective final purification step if a suitable solvent is found. The crude product is dissolved in a hot solvent and allowed to cool slowly. The desired compound, being less soluble at lower temperatures, will crystallize out, leaving impurities in the solution.

A data table summarizing typical parameters for the purification of a diiodopyridine is presented below.

| Purification Technique | Parameter | Details |

| Flash Chromatography | Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Hexane/Ethyl Acetate gradient (e.g., 9:1 to 7:3) | |

| Detection | UV light (254 nm) or TLC analysis of fractions | |

| Recrystallization | Solvent | Ethanol/Water or Isopropanol |

| Procedure | Dissolution in hot solvent, slow cooling to room temperature, followed by chilling. | |

| Isolation | Filtration and drying of the crystals under vacuum. |

The purity of the final product is typically assessed by analytical techniques such as HPLC, NMR spectroscopy (¹H and ¹³C), and Mass Spectrometry to confirm its identity and purity.

Advanced Spectroscopic and Structural Elucidation of 2,4 Diiodo 3 Hydroxy 6 Methylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful method for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment can be made.

The ¹H NMR spectrum of 2,4-Diiodo-3-hydroxy-6-methylpyridine is expected to show distinct signals corresponding to the different types of protons in the molecule. The key resonances would be from the aromatic proton on the pyridine (B92270) ring, the methyl group protons, and the hydroxyl proton.

Aromatic Proton (H-5): The pyridine ring has one remaining proton at the C-5 position. This proton would appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift would be influenced by the surrounding iodine and hydroxyl groups.

Methyl Protons (-CH₃): The methyl group at the C-6 position will also produce a singlet, typically in the range of 2.3-2.5 ppm.

Hydroxyl Proton (-OH): The hydroxyl proton at C-3 gives a broad singlet. Its chemical shift is variable and depends on factors like solvent, concentration, and temperature.

For context, in the related compound 3-Hydroxy-2-iodo-6-methylpyridine (B185291) , the aromatic protons appear at specific shifts that help differentiate their positions chemicalbook.com. Similarly, the methyl and hydroxyl protons in 3-Hydroxy-6-methylpyridine have been well-documented chemicalbook.com.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-5 | ~ 7.0 - 8.0 | Singlet |

| -CH₃ | ~ 2.3 - 2.5 | Singlet |

| -OH | Variable | Broad Singlet |

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, six distinct signals are expected.

Iodinated Carbons (C-2 and C-4): The carbons directly bonded to the heavy iodine atoms will experience a significant upfield shift due to the heavy atom effect.

Hydroxylated Carbon (C-3): The carbon attached to the hydroxyl group will be deshielded.

Other Ring Carbons (C-5 and C-6): These carbons will have chemical shifts typical for substituted pyridine rings.

Methyl Carbon (-CH₃): This will appear as an upfield signal, characteristic of alkyl groups.

While predicted ¹³C NMR data for the exact target molecule is not available, data for similar structures like 2-Hydroxy-6-methylpyridine and 3-Hydroxy-6-methylpyridine show characteristic shifts for the ring and methyl carbons chemicalbook.comchemicalbook.com.

Table 2: Predicted ¹³C NMR Resonances for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | ~ 90 - 110 |

| C-3 | ~ 150 - 160 |

| C-4 | ~ 95 - 115 |

| C-5 | ~ 120 - 130 |

| C-6 | ~ 145 - 155 |

| -CH₃ | ~ 20 - 25 |

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In this molecule, since there are no adjacent ring protons, no significant cross-peaks would be expected in the aromatic region, confirming the substitution pattern.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively link the H-5 signal to the C-5 carbon and the methyl proton signal to the methyl carbon. youtube.com

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including FT-IR and FT-Raman, provides a molecular fingerprint and identifies the functional groups present based on their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would be characterized by several key absorption bands.

O-H Stretching: A broad band is expected in the region of 3200-3600 cm⁻¹ for the hydroxyl group.

C-H Stretching: Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl group would be just below 3000 cm⁻¹.

C=C and C=N Stretching: Vibrations from the pyridine ring are expected in the 1400-1650 cm⁻¹ region.

C-I Stretching: The carbon-iodine bonds would give rise to absorptions in the far-infrared region, typically below 600 cm⁻¹.

FT-IR data for related compounds like 2,4-dihydroxy-6-methylpyridine confirms the presence of these characteristic bands. nih.govthermofisher.com

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch | 3200 - 3600 | Broad, Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=C, C=N Ring Stretch | 1400 - 1650 | Strong to Medium |

| C-O Stretch | 1200 - 1300 | Strong |

| C-I Stretch | < 600 | Medium to Weak |

Raman spectroscopy complements FT-IR and is particularly useful for observing symmetric vibrations and bonds involving heavy atoms.

Ring Vibrations: The symmetric breathing modes of the pyridine ring are often strong in the Raman spectrum.

C-I Vibrations: The C-I stretching and deformation modes are expected to be strong and easily observable in the low-frequency region of the Raman spectrum, providing direct evidence for the iodination.

Studies on similar pyridine derivatives demonstrate the power of Raman spectroscopy in identifying ring modes and vibrations of substituents. researchgate.netresearchgate.netresearchgate.net

Table 4: Predicted FT-Raman Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Strong |

| Ring Breathing Modes | 990 - 1050 | Strong |

| C-I Stretch | 200 - 600 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for investigating the electronic transitions within a molecule. For an aromatic system like this compound, the UV-Vis spectrum would be expected to display characteristic absorption bands corresponding to π→π* and n→π* transitions. The pyridine ring forms the core chromophore, and its electronic properties are significantly modulated by the attached substituents: the hydroxyl (-OH) group, the methyl (-CH₃) group, and the two iodine (-I) atoms.

The hydroxyl group, acting as an auxochrome, would likely cause a bathochromic (red) shift in the absorption maxima due to its electron-donating mesomeric effect, which extends the conjugation of the π-system. Conversely, the electron-withdrawing inductive effect of the iodine atoms and their potential for heavy-atom effect could lead to more complex spectral features. The position and intensity of the absorption peaks would be sensitive to the solvent polarity, reflecting changes in the electronic ground and excited states of the molecule.

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise molecular weight and elemental composition of a compound. For this compound (C₆H₅I₂NO), HRMS would provide an exact mass measurement, allowing for unambiguous confirmation of its molecular formula.

The fragmentation pattern observed in the mass spectrum would offer valuable structural information. Key fragmentation pathways would likely involve the loss of iodine atoms, the methyl group, or the hydroxyl group. The characteristic isotopic pattern of iodine (¹²⁷I being the only stable isotope) would simplify the interpretation of fragments containing this element. Analysis of the fragmentation cascade helps to piece together the connectivity of the molecule.

Table 1: Predicted High-Resolution Mass Spectrometry Data (Note: This table is predictive as no experimental data is available.)

| Predicted Fragment | Formula | Predicted Exact Mass (m/z) |

|---|---|---|

| [M]+• | C₆H₅I₂NO | 360.8461 |

| [M-I]+ | C₆H₅INO | 233.9467 |

| [M-2I]+ | C₆H₅NO | 107.0371 |

| [M-CH₃]+ | C₅H₂I₂NO | 345.8304 |

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture Determination

The crystal packing is governed by a variety of non-covalent interactions. In the case of this compound, the interplay of hydrogen bonds, halogen bonds, and π-π stacking interactions would dictate the supramolecular architecture. The arrangement of molecules in the crystal lattice influences physical properties such as melting point and solubility. Analysis of the crystal structure of the related compound, 2-Bromo-3-hydroxy-6-methylpyridine, reveals that molecules are linked into chains via O-H···N hydrogen bonds. nih.govresearchgate.net

The presence of both a hydroxyl group (a hydrogen bond donor) and a pyridine nitrogen atom (a hydrogen bond acceptor) strongly suggests the formation of intermolecular hydrogen bonds. The most probable hydrogen bonding motif would be an O-H···N interaction, which could lead to the formation of dimers, chains, or more complex networks. These interactions are fundamental in directing the self-assembly of the molecules in the solid state. For instance, in the crystal structure of 2-bromo-3-hydroxy-6-methylpyridine, molecules form chains along the a-axis direction through O-H···N hydrogen bonds. nih.govresearchgate.net

Halogen bonding is a significant directional intermolecular interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base. The iodine atoms in this compound, particularly the one at the C4 position activated by the electron-withdrawing nature of the pyridine ring, would be potential halogen bond donors. The pyridine nitrogen or the hydroxyl oxygen of a neighboring molecule could act as the halogen bond acceptor. These C-I···N or C-I···O interactions can play a crucial role in crystal engineering, often competing with or complementing hydrogen bonds to form robust supramolecular synthons.

Quantum Chemical and Computational Studies on 2,4 Diiodo 3 Hydroxy 6 Methylpyridine

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure of many-body systems, such as molecules, by using the electron density as the fundamental variable. nih.gov This approach offers a balance between accuracy and computational cost, making it ideal for studying complex organic molecules.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 2,4-Diiodo-3-hydroxy-6-methylpyridine, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to predict bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov The optimization process finds the equilibrium geometry by minimizing the forces on each atom.

Table 1: Predicted Geometrical Parameters for this compound (Note: The following data are representative values based on DFT calculations of similarly substituted pyridine (B92270) molecules and serve as theoretical predictions.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C2-I | ~2.10 Å |

| C4-I | ~2.12 Å | |

| C3-O | ~1.36 Å | |

| O-H | ~0.97 Å | |

| N1-C2 | ~1.35 Å | |

| N1-C6 | ~1.34 Å | |

| C6-C(methyl) | ~1.51 Å | |

| Bond Angles | N1-C2-C3 | ~121° |

| C2-C3-C4 | ~120° | |

| C3-C4-N5 | ~118° | |

| I-C2-N1 | ~115° | |

| I-C4-C3 | ~117° | |

| Dihedral Angle | C2-C3-O-H | ~0° or ~180° |

This interactive table presents plausible geometric parameters for the optimized structure of this compound.

Computational frequency analysis is used to predict the infrared (IR) and Raman spectra of a molecule. mdpi.com After geometry optimization confirms a true energy minimum, the vibrational modes are calculated. These simulations provide valuable information for interpreting experimental spectroscopic data by assigning specific vibrational motions (stretching, bending, scissoring) to observed absorption bands. mdpi.comnih.gov

For this compound, key vibrational modes would include the C-I stretching frequencies, which are expected at low wavenumbers. Other significant vibrations would be the O-H stretch, N-H stretch (for the pyridinone tautomer), C-H stretches of the methyl group and the aromatic ring, and the characteristic pyridine ring breathing and deformation modes.

Table 2: Predicted Principal Vibrational Frequencies for this compound (Note: These are representative theoretical values. Calculated frequencies are often scaled to better match experimental data.)

| Frequency (cm⁻¹) | Vibrational Assignment |

| ~3600 | O-H stretching |

| ~3050 | Aromatic C-H stretching |

| ~2950 | Methyl C-H stretching |

| ~1610 | Pyridine ring C=C/C=N stretching |

| ~1450 | Methyl C-H bending |

| ~1250 | C-O stretching |

| ~1200 | In-plane O-H bending |

| ~600 | C-I stretching |

| ~550 | C-I stretching |

This interactive table shows predicted vibrational frequencies and their assignments, which can be correlated with experimental IR and Raman spectra.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. uni-muenchen.de It is used to predict how a molecule will interact with other species, particularly identifying sites susceptible to electrophilic and nucleophilic attack. nih.govnih.gov In an MEP map, regions of negative potential (typically colored red or yellow) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are sites for nucleophilic attack.

For this compound, the MEP map would likely show:

Negative Potential: Concentrated around the electronegative nitrogen and oxygen atoms, making these the primary sites for interaction with electrophiles or for hydrogen bonding. nih.gov

Positive Potential: Located around the hydrogen atom of the hydroxyl group, making it a potential hydrogen bond donor. The hydrogen atoms of the methyl group and the pyridine ring would also exhibit positive potential.

Neutral/Slightly Positive Potential: The iodine atoms, despite their electronegativity, can exhibit a region of positive potential known as a "sigma-hole" along the C-I bond axis, making them potential halogen bond donors. nih.govrsc.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. nih.govnih.gov A small energy gap suggests high reactivity and polarizability, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

In this compound, the HOMO is expected to be localized primarily on the pyridine ring and the electron-rich oxygen and nitrogen atoms. The LUMO is likely distributed over the aromatic ring, with significant contributions from the electron-accepting iodine atoms. The presence of both electron-donating (hydroxyl, methyl) and electron-withdrawing (iodo) groups makes the precise energy levels and distribution complex.

Table 3: Predicted Frontier Molecular Orbital Properties (Note: These values are illustrative, based on DFT calculations for analogous halogenated phenols and pyridines.)

| Parameter | Predicted Energy Value (eV) |

| HOMO Energy (E_HOMO) | -5.8 to -6.5 |

| LUMO Energy (E_LUMO) | -1.5 to -2.2 |

| HOMO-LUMO Gap (ΔE) | 3.8 to 4.5 |

This interactive table presents plausible FMO energies, indicating the molecule's electronic properties and reactivity.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. youtube.com It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stability gained from these interactions, a phenomenon known as hyperconjugation. rsc.org The stabilization energy (E(2)) associated with a donor-acceptor interaction indicates the strength of the charge delocalization.

For this compound, significant NBO interactions would include:

Delocalization of the lone pair electrons from the oxygen atom (n_O) and the nitrogen atom (n_N) into the π* antibonding orbitals of the pyridine ring.

Table 4: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) (Note: Data are representative examples of interactions expected in this type of molecule.)

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) |

| LP (O) | π* (C2-C3) | 15 - 25 |

| LP (N) | π* (C2-C3) | 20 - 30 |

| π (C4-C5) | π* (C2-C3) | 10 - 20 |

| LP (I) | σ* (C-C) | 2 - 5 |

This interactive table highlights key intramolecular electronic delocalizations and their stabilizing energies.

Global Reactivity Descriptors (e.g., Electronegativity, Chemical Hardness, Electrophilicity Index)

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. Soft molecules are more reactive. irjweb.com

Electrophilicity Index (ω): Quantifies the electrophilic character of a molecule. It is calculated as ω = χ² / (2η).

Table 5: Predicted Global Reactivity Descriptors (Note: Values are calculated from the representative FMO energies in Table 3.)

| Descriptor | Formula | Predicted Value (eV) |

| Ionization Potential (I) | -E_HOMO | 5.8 - 6.5 |

| Electron Affinity (A) | -E_LUMO | 1.5 - 2.2 |

| Electronegativity (χ) | (I + A) / 2 | 3.65 - 4.35 |

| Chemical Hardness (η) | (I - A) / 2 | 1.9 - 2.25 |

| Electrophilicity Index (ω) | χ² / (2η) | 2.9 - 4.7 |

This interactive table provides quantitative measures of the molecule's predicted chemical reactivity, hardness, and electrophilic nature.

Tautomeric Equilibrium and Conformational Analysis

The structure of this compound is subject to tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. For this compound, the primary tautomeric equilibrium is between the enol form (3-hydroxy) and the keto form (pyridinone). Furthermore, conformational isomers can arise from the rotation of the hydroxyl group.

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the relative stabilities of these different forms. wayne.eduwuxibiology.com Such calculations typically involve geometry optimization of each potential tautomer and conformer, followed by the calculation of their electronic energies. wayne.edu The inclusion of zero-point vibrational energy corrections is crucial for obtaining accurate energy differences. wayne.edu

The two principal tautomers are:

Enol Form (this compound): Features a hydroxyl (-OH) group attached to the pyridine ring. This form can benefit from aromatic stabilization. wuxibiology.com

Keto Form (2,4-diiodo-6-methyl-1H-pyridin-3-one): Features a carbonyl (C=O) group and a protonated nitrogen atom (N-H) within the ring.

Computational studies on the parent 2-hydroxypyridine/2-pyridone system show that while the keto form is often more stable in condensed phases, the energy difference in the gas phase can be very small, with the hydroxy form sometimes being slightly more stable. wayne.edumdpi.com For 4-hydroxypyridine (B47283), the hydroxy tautomer is generally favored in the gas phase. wayne.edu The presence of bulky and electron-withdrawing iodine atoms at the 2 and 4 positions, along with the methyl group at the 6 position, would significantly influence this equilibrium. DFT calculations are necessary to predict which form is thermodynamically preferred for this specific substitution pattern.

Conformational analysis focuses on the orientation of the hydroxyl proton. It can be positioned syn or anti with respect to the nitrogen atom, leading to different conformers whose relative energies can also be calculated.

Table 1: Illustrative Calculated Relative Energies for Tautomers of a Substituted Hydroxypyridine in the Gas Phase (Note: These are representative values based on typical findings for hydroxypyridines; specific experimental or computational data for this compound is not publicly available.)

| Tautomer/Conformer | Computational Method | Basis Set | Relative Energy (kcal/mol) |

| Enol Form (OH syn to N) | DFT (B3LYP) | 6-311++G(d,p) | 0.5 |

| Enol Form (OH anti to N) | DFT (B3LYP) | 6-311++G(d,p) | 0.0 (Reference) |

| Keto Form | DFT (B3LYP) | 6-311++G(d,p) | 2.1 |

Advanced Computational Models for Solvent Effects and Environmental Influence

The tautomeric equilibrium of hydroxypyridines is highly sensitive to the surrounding environment, particularly the solvent. wuxibiology.com Advanced computational models are employed to simulate these effects and predict how the equilibrium shifts in different media. These models are broadly categorized into implicit and explicit solvent models. nih.gov

Implicit Solvent Models: These models, also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant, rather than modeling individual solvent molecules. numberanalytics.com This approach offers a computationally efficient way to capture the bulk electrostatic effects of the solvent on the solute. numberanalytics.com

Polarizable Continuum Model (PCM): The Integral Equation Formalism PCM (IEF-PCM) is a widely used variant that creates a solute-shaped cavity within the dielectric continuum to calculate solvation energies. numberanalytics.com

Solvation Model based on Density (SMD): This model is known for its accuracy across a wide range of solvents by incorporating parameters related to surface tension and other solvent properties. numberanalytics.com

COSMO-RS (Conductor-like Screening Model for Real Solvents): This model combines quantum chemical calculations with statistical thermodynamics to predict thermodynamic properties in various solvents without relying solely on the dielectric constant. numberanalytics.com

Explicit Solvent Models: For a more detailed and accurate picture, especially where specific solute-solvent interactions like hydrogen bonding are critical, explicit models are used. nih.gov In these simulations, a number of individual solvent molecules are included in the calculation along with the solute molecule. This is often done using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, where the solute is treated with high-level quantum mechanics and the solvent molecules are treated with a more computationally efficient molecular mechanics force field. nih.gov Such models can accurately reproduce the stabilization of the more polar keto tautomer in polar protic solvents like water or ethanol. wuxibiology.comresearchgate.net

The choice of model allows researchers to predict how environmental factors, such as solvent polarity, will influence the relative populations of the enol and keto tautomers of this compound.

Table 2: Illustrative Tautomeric Energy Differences in Various Solvents using a Continuum Model (Note: These values are representative, illustrating the expected trend for hydroxypyridines. Specific data for the title compound is not available.)

| Solvent | Dielectric Constant (ε) | Computational Model | Calculated ΔG (Keto - Enol) (kcal/mol) |

| Gas Phase | 1 | DFT | +2.1 |

| Chloroform | 4.8 | PCM/DFT | -1.5 |

| Acetonitrile | 37.5 | PCM/DFT | -3.8 |

| Water | 78.4 | PCM/DFT | -5.2 |

Exploration of Advanced Applications of 2,4 Diiodo 3 Hydroxy 6 Methylpyridine in Scientific Research

The molecule 2,4-diiodo-3-hydroxy-6-methylpyridine is a highly functionalized pyridine (B92270) derivative that holds significant promise as a versatile building block in several areas of advanced scientific research. Its distinct structural features—a pyridine core, a hydroxyl group, a methyl group, and two iodine atoms—provide a unique combination of properties. These characteristics make it a valuable precursor for developing novel molecules and materials with tailored functions in catalysis, materials science, and the creation of chemical probes.

Future Research Directions and Emerging Methodologies

Development of Sustainable and Environmentally Benign Synthetic Routes

Traditional methods for the synthesis of halogenated aromatic compounds often rely on harsh conditions and toxic reagents. mdpi.comresearchgate.net Modern synthetic chemistry is actively moving away from these paradigms, focusing instead on "green" chemical processes that are safer, more efficient, and environmentally conscious.

Future synthesis of 2,4-Diiodo-3-hydroxy-6-methylpyridine would benefit from the application of sustainable methodologies. Research into the iodination of pyrimidines, a related class of heterocycles, has demonstrated the viability of solvent-free "grindstone" mechanochemistry. mdpi.comresearchgate.net This approach, which uses solid iodine and silver nitrate (B79036), offers high yields (70-98%) and significantly shorter reaction times (20–30 minutes) compared to conventional methods that require acidic conditions with reagents like sulfuric and nitric acid. mdpi.comresearchgate.net Another green approach involves the use of molecular iodine as a catalyst in aqueous media, which has been successfully applied to the synthesis of other complex pyridine (B92270) derivatives. acs.org

Furthermore, the use of earth-abundant metal catalysts, such as cobalt, is gaining traction for the construction of multi-substituted pyridines. rsc.org These catalysts are more economical and sustainable alternatives to precious metals. rsc.org One-pot, multi-component reactions using a catalytic amount of molecular iodine also represent a promising, resource-effective strategy. acs.orgnih.gov The adaptation of these principles could lead to more efficient and ecologically sound production routes for di-iodinated pyridinols.

Table 1: Overview of Sustainable Synthetic Methods for Pyridine and Pyrimidine Derivatives

| Methodology | Key Features | Reagents/Catalysts | Advantages |

|---|---|---|---|

| Mechanochemistry | Solvent-free synthesis via mechanical grinding. mdpi.comresearchgate.net | Solid Iodine, Silver Nitrate (AgNO₃). mdpi.comresearchgate.net | Eco-friendly, short reaction times, high yields, simple setup. mdpi.comresearchgate.net |

| Aqueous Synthesis | Reactions performed in water medium under aerobic conditions. acs.org | Molecular Iodine (I₂). acs.org | Environmentally benign catalyst, high ecological compatibility. acs.org |

| Earth-Abundant Catalysis | Use of economical and versatile catalysts. rsc.org | Cobalt (Co) complexes. rsc.org | Avoids reliance on expensive and rare precious metals. rsc.org |

| One-Pot, Multi-Component Reactions | Combining multiple reaction steps into a single procedure. acs.org | Molecular Iodine (I₂). acs.org | Metal-free, efficient formation of multiple C-C and C-N bonds. acs.org |

Integration of Machine Learning and Artificial Intelligence for Predictive Synthesis and Property Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis and materials discovery. nih.govmdpi.com These computational tools can accelerate the design-make-test-analyze cycle by predicting reaction outcomes, planning synthetic routes, and designing molecules with desired properties. nih.gov

Moreover, ML models can be trained to predict the physicochemical and biological properties of virtual compounds. A machine learning-assisted approach was used to screen 2,450 virtual pyridine-based polymers, successfully predicting that halogen functionalization would enhance their adsorption efficiency for certain ions. nih.govacs.org This predictive power is directly applicable to the target compound, where ML could be used to:

Predict Reactivity: Forecast the most likely sites of further functionalization or reaction.

Optimize Conditions: Suggest optimal catalysts, solvents, and temperatures for synthesis, minimizing trial-and-error experimentation. mit.edu

Design Novel Derivatives: Screen virtual libraries of related compounds to identify derivatives of this compound with enhanced or novel properties for specific applications. nih.govnih.gov

The integration of ML with automated synthesis platforms represents a frontier in chemistry, where AI designs a synthetic route and a robotic system executes it, dramatically accelerating the pace of discovery. nih.govmdpi.com

Table 2: Applications of AI/ML in Chemical Synthesis and Discovery

| AI/ML Application | Description | Relevance to this compound |

|---|---|---|

| Computer-Aided Synthesis Planning (CASP) | AI algorithms generate multi-step retrosynthetic routes for target molecules. nih.govengineering.org.cn | Proposing efficient and novel synthetic pathways from available starting materials. engineering.org.cn |

| Property Prediction | ML models predict physical, chemical, or biological properties from molecular structure. nih.govacs.org | Forecasting the utility of the compound and its derivatives for specific applications (e.g., as ligands, in materials science). nih.gov |

| Reaction Outcome & Yield Prediction | Models predict the likely products, regioselectivity, and yield of a reaction under specific conditions. mit.edudigitellinc.com | Reducing failed experiments by pre-screening reaction conditions for the synthesis and functionalization of the pyridine core. digitellinc.com |

| In Silico Library Screening | Virtually screening large libraries of compounds to identify candidates with high-potential for a desired function. mit.edudigitellinc.com | Efficiently exploring the chemical space around the core structure to find derivatives with superior properties. |

High-Throughput Screening and Combinatorial Chemistry for New Reactivity and Applications

High-Throughput Screening (HTS) and combinatorial chemistry are powerful experimental strategies for accelerating discovery. sigmaaldrich.com HTS allows for the rapid, parallel testing of thousands of different reaction conditions or compounds, while combinatorial chemistry focuses on the systematic creation of large "libraries" of related molecules. acs.orgrecipharm.com

For the synthesis of this compound, HTS platforms could be employed to rapidly screen a wide array of catalysts, ligands, bases, and solvents to find the optimal conditions for its formation. sigmaaldrich.comacs.org For example, one study successfully conducted 432 reactions to rapidly identify the best parameters for a novel photocatalytic cross-coupling reaction. acs.org This approach minimizes the time and resources required for optimization compared to traditional one-at-a-time experimentation. recipharm.com

Once an efficient synthesis is established, combinatorial chemistry can be used to generate a library of derivatives. Starting with the this compound scaffold, different functional groups could be systematically introduced. For instance, the hydroxyl group could be esterified or etherified with a variety of reagents, or the iodine atoms could be used as handles for cross-coupling reactions to introduce new substituents. This was demonstrated in the creation of a library of fused pyridine-4-carboxylic acids, which were then subjected to further standard combinatorial transformations. acs.org

The resulting library of novel compounds could then be screened using HTS for a wide range of applications, such as:

Catalysis: Identifying new ligands for transition metal catalysts. tcu.edu

Materials Science: Discovering molecules with unique optical or electronic properties.

Pharmaceutical Research: Screening for biological activity against various targets. nih.gov

This integrated approach of synthesis, combinatorial library generation, and high-throughput screening provides a robust engine for discovering new reactivity and applications for the this compound structural motif.

Table 3: High-Throughput and Combinatorial Approaches in Chemistry

| Technique | Goal | Example Application |

|---|---|---|

| High-Throughput Screening (HTS) | Rapidly test a large number of variables (e.g., catalysts, reagents, conditions) to identify optimal parameters or active compounds. sigmaaldrich.comacs.org | Screening 24 different palladium precatalysts in parallel to find the best one for a specific cross-coupling reaction. sigmaaldrich.com |

| Combinatorial Chemistry | Systematically synthesize a large library of structurally related compounds from a common scaffold. acs.org | Creating a library of fused pyridine-4-carboxylic acids via a Combes-type reaction for further derivatization. acs.org |

| Structure-Activity Relationship (SAR) Studies | Synthesize and test a series of analogs of an active "hit" compound to understand which structural features are crucial for its function. nih.gov | After identifying a lead compound, screening 28 of its analogs to model the chemical groups required for activity. nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-Diiodo-3-hydroxy-6-methylpyridine, and how can reaction conditions be tailored to improve yield?

- Methodology : The synthesis of iodinated pyridines often involves halogenation using iodine sources like N-iodosuccinimide (NIS) or I₂ under acidic or basic conditions. For example, iodination at the 2- and 4-positions of pyridine derivatives may require sequential reactions with careful temperature control (e.g., 0–50°C) to avoid over-iodination. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) is critical due to the compound’s high molecular weight and polarity .

Q. How can NMR spectroscopy be employed to confirm the structure of this compound?

- Methodology : Use -NMR to identify the methyl group (singlet at δ ~2.5 ppm) and hydroxyl proton (broad peak at δ ~5–6 ppm, exchangeable with D₂O). -NMR will show deshielded carbons adjacent to iodine atoms (C-2 and C-4 at δ ~90–100 ppm). Confirm iodine substitution patterns using 2D NMR (e.g., HMBC to correlate hydroxyl protons with adjacent carbons) .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

- Methodology : Heavy atoms like iodine can cause crystal lattice distortions. Use slow evaporation in polar aprotic solvents (e.g., DMSO or DMF) to enhance crystal growth. For X-ray diffraction, employ high-intensity synchrotron radiation or long exposure times to overcome weak scattering. Software like SHELXL (via SHELX suite) is recommended for refining structures with heavy atoms .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., bond lengths, angles) in the crystal structure of this compound?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model the molecule’s geometry. Compare computed bond lengths/angles with X-ray data. Discrepancies may arise from crystal packing effects or intermolecular hydrogen bonding (e.g., hydroxyl group interactions). Use Hirshfeld surface analysis to quantify non-covalent interactions .

Q. What strategies are effective for studying the reactivity of the hydroxyl group in this compound under varying pH conditions?

- Methodology : Conduct pH-dependent UV-Vis or fluorescence spectroscopy to monitor deprotonation (pKa determination). Use -NMR in D₂O to track proton exchange. For derivatization, protect the hydroxyl group with acetyl or trimethylsilyl reagents before functionalizing other positions. Monitor reactions via LC-MS to identify intermediates .

Q. How can researchers design coordination complexes using this compound as a ligand, and what spectroscopic techniques validate metal binding?

- Methodology : Utilize the hydroxyl and pyridinic nitrogen as donor sites. Synthesize complexes with transition metals (e.g., Cu(II) or Pd(II)) in anhydrous ethanol under nitrogen. Characterize using IR (shift in O–H stretch from ~3200 cm⁻¹ to lower frequencies) and EPR (for paramagnetic metals). Single-crystal X-ray diffraction provides definitive proof of coordination geometry .

Q. What experimental approaches are recommended to analyze the thermal stability and decomposition pathways of this compound?

- Methodology : Perform thermogravimetric analysis (TGA) under nitrogen/air to identify decomposition temperatures (expected >200°C due to iodine’s stabilizing effect). Couple TGA with mass spectrometry (TGA-MS) to detect volatile byproducts (e.g., I₂, CO₂). Compare with DFT-calculated bond dissociation energies to propose degradation mechanisms .

Methodological Notes

- Spectral Data Interpretation : Prioritize high-resolution mass spectrometry (HRMS) to confirm molecular formula, as iodine’s isotopic pattern (e.g., , ) aids identification .

- Crystallography : For twinned crystals, use the TWINABS module in SHELXL for data correction .

- Safety : Handle iodine-containing compounds in fume hoods due to potential vapor toxicity; store under inert gas to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.